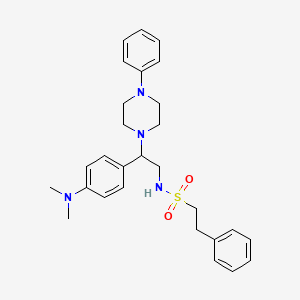

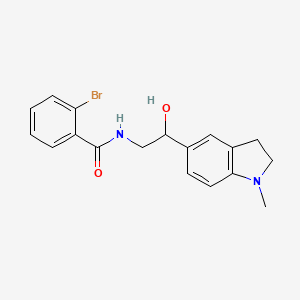

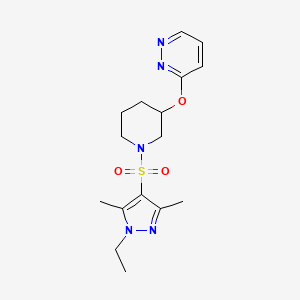

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-phenylethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps and the careful selection of reagents to achieve the desired product. In the case of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-phenylethanesulfonamide, although not directly synthesized in the provided papers, we can infer from similar compounds that the synthesis would likely involve the formation of an amide bond between the sulfonamide group and the corresponding amine. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as described in the first paper involves the formation of a sulfonamide linkage, which is a common feature in the synthesis of sulfonamide-based compounds . The second paper discusses the synthesis of a benzoxazasilole derivative by reacting a sulfonamide with a silane reagent . This suggests that the synthesis of the target molecule would require careful selection of the starting materials and reagents to construct the sulfonamide linkage and the piperazine moiety.

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its chemical behavior and interactions. While the exact structure of the target molecule is not provided in the papers, we can deduce that it would contain several functional groups, including a dimethylamino group, a phenylpiperazine moiety, and a phenylethanesulfonamide group. The presence of these groups would influence the molecule's overall geometry and electronic distribution. The second paper provides insight into the structural analysis of a related sulfonamide compound using NMR and IR spectroscopy, as well as X-ray diffraction . These techniques would likely be applicable in determining the structure of the target molecule, providing information on bond lengths, angles, and the three-dimensional arrangement of atoms.

Chemical Reactions Analysis

The reactivity of a compound is dictated by its functional groups and molecular structure. The target molecule contains several groups that could participate in various chemical reactions. For instance, the sulfonamide group is known for its potential to engage in hydrogen bonding and can act as a hydrogen bond donor or acceptor. The phenylpiperazine moiety could be involved in nucleophilic substitution reactions or serve as a ligand in coordination chemistry. The first paper discusses the biochemical evaluation of sulfonamide inhibitors, indicating that these compounds can interact with enzymes and potentially inhibit their activity . This suggests that the target molecule may also exhibit biological activity through its interactions with proteins or enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of the dimethylamino group could increase the basicity of the molecule, while the sulfonamide group could contribute to its acidity and hydrogen bonding capacity. The phenyl rings would likely contribute to the molecule's hydrophobic character. The second paper describes the crystal structure of a related sulfonamide compound, where intermolecular interactions play a role in the solid-state arrangement . These interactions could also be relevant to the target molecule, affecting its crystallinity and solubility in different solvents.

Wissenschaftliche Forschungsanwendungen

Phenylpiperazine derivatives represent a versatile scaffold in medicinal chemistry, showing significant promise in the development of new therapeutic agents. The N-phenylpiperazine subunit, in particular, has proven "druglikeness" through its inclusion in molecules that have reached late-stage clinical trials for the treatment of central nervous system (CNS) disorders. Despite this, its potential outside of CNS applications remains underexplored. Research highlights the need for diversification in the therapeutic use of N-phenylpiperazine derivatives, suggesting that appropriate substitutions can lead to pharmacokinetic and pharmacodynamic improvements useful across various therapeutic areas (Maia, Tesch, & Fraga, 2012).

Potential in CNS Disorders

The review by Maia et al. draws attention to the molecular adaptability of N-phenylpiperazine derivatives, including the compound . By modulating the basicity and substitution pattern of the aromatic ring, these derivatives can offer significant improvements in drug properties. This versatility suggests a broader utility beyond CNS disorders, potentially opening pathways for the development of novel treatments in other therapeutic fields, thus diversifying the application of this molecular framework.

Emerging Therapeutic Fields

The low number of patents related to therapeutic uses of N-phenylpiperazine derivatives, despite several reaching the market or clinical trials, indicates an underestimation of this scaffold's potential. The review encourages the scientific community to explore new research fields for these derivatives, hinting at untapped opportunities in drug development. This call to action is grounded in the belief that the N-phenylpiperazine moiety, through strategic modifications, can yield significant pharmacological innovations.

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O2S/c1-30(2)26-15-13-25(14-16-26)28(23-29-35(33,34)22-17-24-9-5-3-6-10-24)32-20-18-31(19-21-32)27-11-7-4-8-12-27/h3-16,28-29H,17-23H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQIZXAGRWADCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-phenylethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate](/img/structure/B2503772.png)

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)